- New 1,4-dihydropyridine derivatives with potent and long-lasting hypotensive effect, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3787-97

Cas no 89226-50-6 (Manidipine)

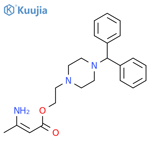

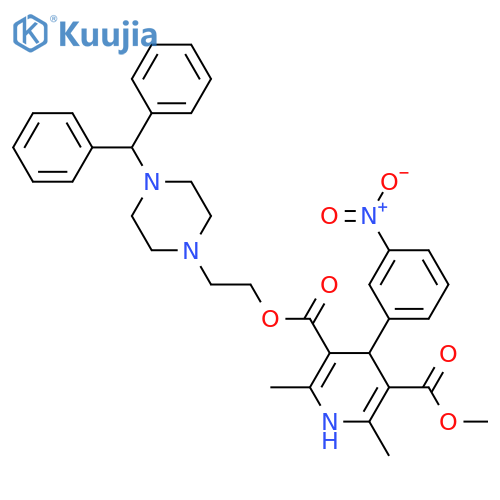

Manidipine structure

商品名:Manidipine

Manidipine 化学的及び物理的性質

名前と識別子

-

- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- 2-(4-(Diphenylmethyl)-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- 2-(4-benzhydryl-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Manidipine

- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI)

- (±)-Manidipine

- 2,6-Dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-[2-(4-benzhydryl-piperazin-1-yl)-ethyl] ester 5-methyl ester

- Franidipine

- Manidipine 6300

- DB-239666

- 6O4754US88

- BRD-A90695733-001-07-4

- CV 4093

- 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester

- 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridinedicarboxylic acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester; 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI); (+/-)-Manidipine; Franidipine; Manidipine; Manidipine 6300

- AB01274741-03

- Iperten

- MANIDIPINE [WHO-DD]

- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl methyl ester

- HMS3264H11

- AKOS016842350

- Manidipine(CV-4093)

- (+/-)-Manidipine

- AB01274741_04

- DS-1275

- BRD-A90695733-001-08-2

- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (A+/-)-

- Q921133

- CHEBI:135849

- DB-041526

- Artedil (TN)

- BDBM642534

- HMS3656C06

- 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] ester O3-methyl ester

- BRD-A90695733-001-06-6

- SY112666

- DTXSID2043745

- HY-B0419

- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester

- NCGC00167493-03

- 3-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- NCGC00167493-04

- SR-05000002134

- AB01274741_05

- BCP9000919

- MLS004774156

- 120092-68-4

- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (+/-)-

- SW219347-1

- NCGC00167493-01

- HMS3884D21

- 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, 3-(2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL) 5-METHYL ESTER

- SMR003500793

- BCP9000893

- NS00001355

- BRD-A90695733-300-02-1

- Manidipine 6300 [INN]

- 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- 2-[4-(Diphenylmethyl)-1-Piperazinyl]Ethyl Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate

- D08155

- CV 4093;CV-4093;CV4093;Franidipine;89226-50-6

- 2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL METHYL (+/-)-1,4-DIHYDRO-2,6-DIMETHYL-4-(M-NITROPHENYL)-3,5-PYRIDINECARBOXYLATE

- AKOS003589070

- s2481

- DB09238

- Manidipine (Manyper)

- SCHEMBL49368

- NCGC00167493-02

- SBI-0653413.0001

- CHEMBL312176

- BCP21717

- ANEBWFXPVPTEET-UHFFFAOYSA-N

- AB01274741-02

- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)5-methyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- STK635322

- Manidipine [INN]

- CCG-213069

- Artedil

- HMS2089K12

- AB01274741-01

- CV4093; Franidipine

- 89226-50-6

- US20230414632, Compound I-g

- MLS006011791

- UNII-6O4754US88

- GTPL11739

- BRD-A90695733-001-01-7

- 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- MANIDIPINE [MI]

- BDBM50227969

- MFCD00871291

- SR-05000002134-1

- Manidipine (INN)

-

- MDL: MFCD00871291

- インチ: 1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3

- InChIKey: ANEBWFXPVPTEET-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)C(C(OCCN2CCN(C(C3C=CC=CC=3)C3C=CC=CC=3)CC2)=O)=C(C)NC=1C)OC

計算された属性

- せいみつぶんしりょう: 682.23249

- どういたいしつりょう: 682.23249

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 45

- 回転可能化学結合数: 12

- 複雑さ: 1090

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 5

じっけんとくせい

- 色と性状: イソプロピルエーテルヘキサンから淡黄色結晶を得る

- 密度みつど: 1.232

- ゆうかいてん: 125-128°C

- ふってん: 722°C at 760 mmHg

- フラッシュポイント: 390.4 °C

- PSA: 116.93000

- LogP: 5.68080

Manidipine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 包装グループ:III

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

- 危険レベル:6.1

Manidipine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19416-50mg |

Manidipine |

89226-50-6 | 98% | 50mg |

¥453.00 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ157-200mg |

Manidipine |

89226-50-6 | 98+% | 200mg |

178.0CNY | 2021-08-04 | |

| abcr | AB347655-250mg |

Manidipine; . |

89226-50-6 | 250mg |

€84.90 | 2025-02-16 | ||

| abcr | AB347655-1g |

Manidipine; . |

89226-50-6 | 1g |

€116.20 | 2025-02-16 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19416-25mg |

Manidipine |

89226-50-6 | 98% | 25mg |

¥340.00 | 2023-09-09 | |

| TRC | M164000-25mg |

Manidipine |

89226-50-6 | 25mg |

$261.00 | 2023-05-18 | ||

| TRC | M164000-5mg |

Manidipine |

89226-50-6 | 5mg |

$ 97.00 | 2023-09-07 | ||

| TRC | M164000-10mg |

Manidipine |

89226-50-6 | 10mg |

$ 150.00 | 2023-09-07 | ||

| Matrix Scientific | 076068-250mg |

3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, 95+% |

89226-50-6 | 95+% | 250mg |

$324.00 | 2023-09-08 | |

| abcr | AB347655-1 g |

Manidipine; . |

89226-50-6 | 1 g |

€111.70 | 2023-07-19 |

Manidipine 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Isopropanol

リファレンス

Manidipine Raw materials

- 2-Butenoic acid, 3-amino-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethylester

- Methyl 2-(3-Nitrobenzylidene)-3-oxobutanoate (1:1 E/Z Mixture)

Manidipine Preparation Products

Manidipine 関連文献

-

Eugene N. Muratov,Rommie Amaro,Carolina H. Andrade,Nathan Brown,Sean Ekins,Denis Fourches,Olexandr Isayev,Dima Kozakov,José L. Medina-Franco,Kenneth M. Merz,Tudor I. Oprea,Vladimir Poroikov,Gisbert Schneider,Matthew H. Todd,Alexandre Varnek,David A. Winkler,Alexey V. Zakharov,Artem Cherkasov,Alexander Tropsha Chem. Soc. Rev. 2021 50 9121

-

2. Chemistry of Hantzsch cyclization: stereochemistry of the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate of Hantzsch cyclization. X-Ray molecular structure of diastereoisomers of 5-(2-cyanoethyl) 3-methyl 2-dimethoxymethyl-2-hydroxy-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylatesToshihisa Ogawa,Keita Matsumoto,Katsuo Hatayama,Kunihiro Kitamura,Yasuyuki Kita J. Chem. Soc. Perkin Trans. 1 1993 3033

-

Narasashetty Jagadishbabu,Kalegowda Shivashankar RSC Adv. 2015 5 95240

89226-50-6 (Manidipine) 関連製品

- 120092-68-4(Manidipine)

- 1189656-59-4(Manidipine-D₄ HCl (racemic))

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2279938-29-1(Alkyne-SS-COOH)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量